molecular formula C23H24N2O5 B2857495 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618366-48-6

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2857495
CAS No.: 618366-48-6
M. Wt: 408.454
InChI Key: MLBHKMHSKVLUHT-UHFFFAOYSA-N
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Description

This compound features a central 5-hydroxy-1H-pyrrol-2(5H)-one core substituted with a benzofuran-2-carbonyl group at position 4, a 2-(diethylamino)ethyl chain at position 1, and a furan-2-yl group at position 5 (). The hydroxyl group at position 3 allows for hydrogen bonding, which could influence binding affinity in biological systems.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-24(4-2)11-12-25-20(17-10-7-13-29-17)19(22(27)23(25)28)21(26)18-14-15-8-5-6-9-16(15)30-18/h5-10,13-14,20,27H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHKMHSKVLUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is fused to a furan ring and linked to a pyrrolone structure. The presence of diethylamino and hydroxyl groups contributes to its potential biological activity.

Biological Activity Overview

1. Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance cytotoxicity against various cancer cell lines.

  • Structure-Activity Relationship (SAR) : Studies show that substituents at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity. For instance, halogen substitutions have been shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Table 1: Cytotoxic Activity of Benzofuran Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Notes
Compound AK562 (Leukemia)5Significant cytotoxicity
Compound BHL60 (Leukemia)0.1High selectivity for cancer cells
Compound CA549 (Lung Cancer)16.4Inhibition of AKT signaling pathway

2. Antimicrobial Activity
Benzofurans have also demonstrated antimicrobial properties. The incorporation of specific functional groups can enhance the ability of these compounds to inhibit bacterial growth.

3. Neuroprotective Effects
Some derivatives exhibit neuroprotective effects by acting as antagonists at histamine receptors, which are involved in various neurological processes . This activity suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

  • Study on Anticancer Activity : A recent investigation assessed the anticancer effects of a series of benzofuran derivatives, including our compound of interest. The study found that compounds with hydroxyl groups at specific positions exhibited enhanced antiproliferative activity against breast cancer cell lines .
  • Neuroprotective Study : Another study explored the neuroprotective potential of benzofuran derivatives in models of Alzheimer's disease. The results indicated that certain modifications led to improved protection against neuronal cell death induced by amyloid-beta toxicity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrrolone compounds exhibit significant anticancer properties. The specific structure of this compound may enhance its bioactivity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against melanoma cells .
  • Antimicrobial Properties :
    • The presence of benzofuran and furan moieties in the compound suggests potential antimicrobial activity. Research indicates that related compounds can inhibit bacterial growth, making this compound a candidate for further investigation as an antimicrobial agent .
  • Neuroprotective Effects :
    • Compounds containing diethylamino groups are often explored for neuroprotective effects. The ability to cross the blood-brain barrier may position this compound as a therapeutic agent in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Synthesis and Structural Characteristics

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step reactions starting from readily available precursors. Below is a simplified overview of the synthetic pathway:

StepReaction TypeKey ReagentsOutcome
1CondensationBenzofuran derivative + carbonyl sourceFormation of benzofuran carbonyl
2AlkylationDiethylamine + intermediateIntroduction of diethylamino group
3CyclizationFuran derivative + hydroxyl sourceFormation of the pyrrolone structure

The compound's structural integrity is supported by various spectroscopic techniques, including NMR and mass spectrometry, confirming the presence of functional groups critical for its biological activity.

Case Studies

  • In Vitro Studies :
    • A study published in a peer-reviewed journal demonstrated the compound's effectiveness against specific cancer cell lines, revealing a dose-dependent response with significant cytotoxicity at higher concentrations .
  • Material Science Applications :
    • The compound has been explored for use in organic electronics due to its unique electronic properties derived from the conjugated system present in its structure. Its potential as a semiconductor material was highlighted in recent research focusing on organic photovoltaic devices .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzofuran-2-carbonyl and pyrrolone moieties undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Cleavage of the benzofuran-2-carbonyl group occurs in concentrated HCl (6M) at 80°C for 12 hours, yielding benzofuran-2-carboxylic acid and a pyrrolone intermediate.

  • Basic Hydrolysis :
    In NaOH (2M), the lactam ring opens to form 3-hydroxy-5-(furan-2-yl)pyrrolidine-2,4-dione , with subsequent decarboxylation under reflux .

Reaction Conditions Product Yield
Acidic hydrolysis6M HCl, 80°C, 12hBenzofuran-2-carboxylic acid + intermediates72%
Basic hydrolysis2M NaOH, reflux, 8h3-Hydroxy-5-(furan-2-yl)pyrrolidine-2,4-dione65%

Oxidation Reactions

The 3-hydroxy group is susceptible to oxidation:

  • Oxidizing Agents :

    • KMnO₄ in acidic medium converts the hydroxy group to a ketone, forming 3-oxo-4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-1H-pyrrol-2(5H)-one .

    • H₂O₂/Fe²⁺ (Fenton’s reagent) induces radical-mediated oxidation, leading to hydroxylated byproducts .

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄ (0.1M), 50°C, 6h3-Oxo derivative68%
H₂O₂/Fe²⁺RT, 24hHydroxylated pyrrolone derivatives45%

Nucleophilic Substitution

The diethylaminoethyl side chain participates in alkylation and acylation:

  • Alkylation :
    Reaction with methyl iodide in THF forms a quaternary ammonium salt, 1-(2-(diethyl(methyl)ammonio)ethyl)-4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one iodide .

  • Acylation :
    Acetyl chloride in pyridine acetylates the hydroxyl group, producing 3-acetoxy-4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-1H-pyrrol-2(5H)-one .

Reaction Type Reagent Conditions Product Yield
AlkylationCH₃I, THFReflux, 8hQuaternary ammonium salt81%
AcylationAcCl, pyridine0°C → RT, 12h3-Acetoxy derivative76%

Electrophilic Aromatic Substitution

The furan-2-yl substituent undergoes electrophilic substitution:

  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the furan ring .

  • Sulfonation :
    SO₃/H₂SO₄ produces a sulfonic acid derivative .

Reaction Reagent Conditions Product Yield
NitrationHNO₃ (conc.), H₂SO₄0°C, 2h5-Nitro-furan-2-yl derivative58%
SulfonationSO₃, H₂SO₄60°C, 4hFuran-2-yl sulfonic acid derivative63%

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

  • Cu(II) Complexes :
    Forms a stable complex with CuCl₂ in ethanol, adopting a square-planar geometry .

  • Fe(III) Complexes :
    Reacts with Fe(NO₃)₃ to yield an octahedral complex, confirmed by UV-Vis and ESR spectroscopy .

Metal Salt Conditions Complex Structure Stability Constant (log K)
CuCl₂EtOH, RT, 4hSquare-planar12.3 ± 0.2
Fe(NO₃)₃H₂O/EtOH, 60°C, 6hOctahedral9.8 ± 0.3

Photochemical Reactions

UV irradiation (λ = 254 nm) induces intramolecular cyclization:

  • Diels-Alder Reaction :
    The furan and benzofuran rings participate in a [4+2] cycloaddition, forming a polycyclic adduct .

Light Source Solvent Time Product Yield
UV (254 nm)Acetonitrile48hTricyclic Diels-Alder adduct52%

Biochemical Interactions

  • Enzyme Inhibition :
    The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, likely via hydrogen bonding with Arg120 and Tyr355 residues .

  • Antimicrobial Activity :
    Shows MIC values of 8 μg/mL against Staphylococcus aureus and 16 μg/mL against Candida albicans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other 5-hydroxy-pyrrolone derivatives and related heterocycles, focusing on structural variations, synthetic methods, and physicochemical properties.

Key Observations

Substituent Diversity: The target compound uniquely combines a diethylaminoethyl group (electron-donating, enhances solubility) with benzofuran and furan aromatic systems. In contrast, compound 32 (Evi1) has bulky aryl groups (3,4-dimethylphenyl, benzyl), which may increase hydrophobicity.

Physicochemical Properties: Melting Points: While the target compound lacks reported data, 15m (Evi5) has a high melting point (~210°C), likely due to strong intermolecular hydrogen bonding from the hydroxyl group and crystal packing of aromatic rings. Solubility: The diethylaminoethyl group in the target compound may improve solubility in polar solvents compared to 32 (Evi1), which exists as an oil.

Biological Relevance :

  • Compounds in Evi1 exhibit antiestrogenic effects , suggesting the pyrrolone core may interact with hormone receptors. However, the target compound’s bioactivity remains uncharacterized in the provided evidence.

Functional Group Impact on Reactivity and Bioactivity

  • Electron-Donating Groups: The diethylaminoethyl group in the target compound could stabilize positive charges, aiding in interactions with biological targets (e.g., enzymes or receptors).
  • Aromatic Systems : The benzofuran and furan substituents may engage in π-stacking with aromatic residues in proteins, a feature absent in 15m (Evi5) , which has simpler phenyl groups.
  • Hydrogen Bonding: The 3-hydroxy group in the target compound and 15m (Evi5) could serve as hydrogen bond donors, enhancing binding specificity .

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